Tert-butyl (1-(4-amino-5-tosylpyrimidin-2-yl)piperidin-4-yl)carbamate
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Overview
Description
Tert-butyl (1-(4-amino-5-tosylpyrimidin-2-yl)piperidin-4-yl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a tosylpyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(4-amino-5-tosylpyrimidin-2-yl)piperidin-4-yl)carbamate typically involves multiple steps:
Formation of the Piperidine Core: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Tosylpyrimidine Moiety: The tosylpyrimidine group is introduced via a nucleophilic substitution reaction, where a tosyl chloride derivative reacts with an amino-pyrimidine precursor.
Attachment of the Tert-butyl Carbamate Group: The final step involves the protection of the amino group on the piperidine ring with tert-butyl carbamate, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the tosylpyrimidine moiety, potentially reducing the sulfonyl group to a sulfide.
Substitution: The amino group on the piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (1-(4-amino-5-tosylpyrimidin-2-yl)piperidin-4-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis:
Biological Studies: Its derivatives may be used in studies involving enzyme inhibition or receptor binding assays.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the tosylpyrimidine moiety suggests potential interactions with nucleic acids or proteins, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (1-(4-aminopyrimidin-2-yl)piperidin-4-yl)carbamate: Lacks the tosyl group, potentially altering its reactivity and biological activity.
Tert-butyl (1-(4-amino-5-methylpyrimidin-2-yl)piperidin-4-yl)carbamate: The methyl group instead of the tosyl group may result in different chemical properties and applications.
Uniqueness
The presence of the tosyl group in tert-butyl (1-(4-amino-5-tosylpyrimidin-2-yl)piperidin-4-yl)carbamate imparts unique reactivity and potential biological activity, distinguishing it from other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
tert-butyl N-[1-[4-amino-5-(4-methylphenyl)sulfonylpyrimidin-2-yl]piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O4S/c1-14-5-7-16(8-6-14)31(28,29)17-13-23-19(25-18(17)22)26-11-9-15(10-12-26)24-20(27)30-21(2,3)4/h5-8,13,15H,9-12H2,1-4H3,(H,24,27)(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQIEDRWMVWMDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCC(CC3)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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